2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline
Overview
Description
2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or brominating agents, and trifluoromethylating reagents such as trifluoromethyltrimethylsilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Trifluoromethylation: Trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.
Coupling Reactions: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products Formed
Scientific Research Applications
2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The bromine, difluoromethoxy, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the difluoromethoxy group.
2-Bromo-6-(trifluoromethyl)aniline: Similar structure but with different substitution patterns.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains multiple fluorine atoms and a bromine atom but differs in the overall structure.
Uniqueness
2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-3-(difluoromethoxy)-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-5-4(16-7(10)11)2-1-3(6(5)15)8(12,13)14/h1-2,7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIKREWBEUATLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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